Cyclododecane
Overview
Description
Cyclododecane is an organic compound with the chemical formula C₁₂H₂₄ . It is a cyclic alkane, characterized by a twelve-carbon ring structure. At room temperature, this compound appears as a waxy white solid and is soluble in nonpolar organic solvents. This compound is notable for its use as an intermediate in the production of various industrial materials, including Nylon 12, polyesters, and synthetic lubricating oils .
Preparation Methods
Cyclododecane is primarily synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, which is subsequently hydrogenated to yield this compound . The reaction conditions typically involve the use of a catalyst such as nickel or cobalt, and the process is carried out under high pressure and temperature to facilitate the trimerization and hydrogenation steps.
Industrial Production Methods:
Catalytic Trimerization: Butadiene is subjected to catalytic trimerization in the presence of a nickel or cobalt catalyst, resulting in the formation of cyclododecatriene.
Hydrogenation: The cyclododecatriene is then hydrogenated under high pressure and temperature to produce this compound.
Chemical Reactions Analysis
Cyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclododecanone and cyclododecanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Cyclododecane has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of Nylon 12 and other polymers.
Biology: Employed as a temporary binder in the conservation of biological specimens.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a volatile binding medium in the conservation of fragile objects, such as archaeological artifacts and artworks
Mechanism of Action
The mechanism of action of cyclododecane primarily involves its ability to sublimate, transitioning from a solid to a vapor without passing through a liquid phase. This property makes it useful as a temporary binder and stabilizer. This compound’s molecular structure allows it to form a protective coating that gradually evaporates, leaving no residue. This sublimation process is particularly valuable in applications where a temporary, non-invasive binding medium is required .
Comparison with Similar Compounds
Cyclodecane (C₁₀H₂₀): A ten-carbon ring structure, less stable and less commonly used in industrial applications.
Cyclotetradecane (C₁₄H₂₈): A fourteen-carbon ring structure, more stable but less volatile compared to cyclododecane.
Uniqueness of this compound:
Volatility: this compound’s ability to sublimate makes it unique among cyclic alkanes, providing a temporary binding medium that leaves no residue.
Industrial Relevance: Its role as an intermediate in the production of Nylon 12 and other polymers highlights its industrial significance .
This compound’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields. Its ability to sublimate and act as a temporary binder sets it apart from other cyclic alkanes, ensuring its continued relevance in research and industry.
Properties
IUPAC Name |
cyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTBPAQBQHZRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021552 | |
Record name | Cyclododecane | |
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Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [MSDSonline] | |
Record name | Cyclododecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
247 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; very soluble in alcohol, ethyl ether | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.82 g/cu cm at 80 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 0.0295 mm Hg at 25 °C | |
Record name | Cyclododecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol | |
CAS No. |
294-62-2 | |
Record name | Cyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclododecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294622 | |
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Record name | Cyclododecane | |
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Record name | Cyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021552 | |
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Record name | Cyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.486 | |
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Record name | CYCLODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CN13ZD83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60.4 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cyclododecane used in art conservation?
A: this compound's key advantage in conservation is its ability to sublime at room temperature, leaving no residue on treated objects [, , , ]. This makes it a valuable temporary consolidant, fixative, barrier layer, and masking material for delicate artifacts [, , , , , , ].
Q2: How does this compound interact with porous materials like stone and paper during conservation treatments?
A: this compound, when applied in a melted form or in solution, penetrates the pores of materials like stone, paper, and wood [, , ]. Upon sublimation, it leaves the structure consolidated but free from residues, making it ideal for temporary stabilization [, ].
Q3: How does the application method influence the effectiveness of this compound as a barrier layer?
A: Studies have shown that the method of this compound application significantly impacts its efficacy. For instance, applying molten this compound followed by a saturated solution in hexane provided superior protection for painted areas on ivory compared to single-layer applications [].
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C12H24, and its molecular weight is 168.34 g/mol [, ].
Q5: What is known about the conformational properties of this compound?
A: this compound exhibits a flexible structure with multiple conformations. Computational studies, including DFT calculations, have been used to analyze its preferred conformations and the energy barriers associated with their interconversions []. This information is valuable for understanding its behavior in various applications.
Q6: How does the cooling rate from a molten state affect the properties of this compound?
A: Studies using terahertz imaging revealed that this compound's optical properties in the terahertz range are influenced by its cooling rate from the melt []. This finding has implications for its potential use as a contrast-enhancing agent in the terahertz imaging of artworks.
Q7: What techniques are used to visualize this compound on porous materials?
A: Due to its volatility under standard SEM conditions, cryogenic scanning electron microscopy (cryo-SEM) is employed to visualize this compound on porous substrates []. This technique enables the observation of the consolidant distribution within the material's structure.
Q8: Are there any health and safety concerns associated with the use of this compound?
A: While generally considered safe for conservation use, this compound requires precautions due to its volatility [, ]. Inhalation should be minimized, and appropriate personal protective equipment should be used [, ].
Q9: What are the environmental implications of using this compound?
A: As this compound is derived from petroleum, its use and disposal require consideration for potential environmental impact [, ]. Research into its biodegradability and potential ecotoxicological effects is crucial for responsible application [].
Q10: Are there any alternatives to this compound in conservation, and how do they compare?
A: Other volatile materials, such as menthol and camphene, have been explored as alternatives to this compound [, ]. Each possesses different working properties and sublimation rates, requiring careful consideration based on the specific conservation needs [, ].
Q11: What are some potential future applications of this compound in material science?
A11: Beyond conservation, this compound's ability to form temporary, residue-free layers holds promise for applications like:
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